molecular formula C12H18ClNO B13274504 2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol

2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol

Cat. No.: B13274504
M. Wt: 227.73 g/mol
InChI Key: MFPXYIWBQALBED-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, and two methyl groups attached to a benzene ring, along with an aminobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-chloro-3,5-dimethylphenol with 1-bromobutane, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Catalysts and solvents may also be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Phenolic ethers or other substituted phenols.

Scientific Research Applications

2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminobutyl)-4-chlorophenol
  • 2-(1-Aminobutyl)-3,5-dimethylphenol
  • 4-Chloro-3,5-dimethylphenol

Uniqueness

2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol is unique due to the specific combination of functional groups and substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-(1-aminobutyl)-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C12H18ClNO/c1-4-5-9(14)11-8(3)12(13)7(2)6-10(11)15/h6,9,15H,4-5,14H2,1-3H3

InChI Key

MFPXYIWBQALBED-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C(=C1C)Cl)C)O)N

Origin of Product

United States

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